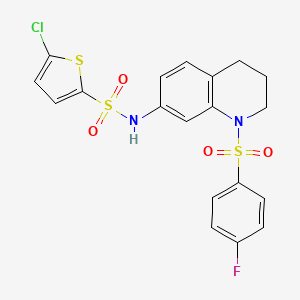

5-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

5-Chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a sulfonamide-derived compound characterized by a tetrahydroquinoline core fused with a thiophene sulfonamide moiety. The molecule features a 4-fluorophenylsulfonyl substituent at the 1-position of the tetrahydroquinoline ring and a chlorine atom at the 5-position of the thiophene ring.

Properties

IUPAC Name |

5-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O4S3/c20-18-9-10-19(28-18)29(24,25)22-15-6-3-13-2-1-11-23(17(13)12-15)30(26,27)16-7-4-14(21)5-8-16/h3-10,12,22H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASKREOWPADLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

- Chemical Formula : C19H19ClFNO4S2

- Molecular Weight : 427.86 g/mol

- IUPAC Name : this compound

Research indicates that the compound exhibits various mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to altered physiological processes in targeted cells.

- Anti-inflammatory Effects : Studies have shown that derivatives of tetrahydroquinoline can modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer models.

Biological Activity Data

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of the compound, it was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of 15.5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways and inhibition of the PI3K/AKT signaling pathway.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with an IC50 value of 12.0 µM, suggesting its potential use in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

- Enhanced Bioavailability : Modifications to the tetrahydroquinoline structure have been shown to improve oral bioavailability while maintaining efficacy against targeted diseases such as autoimmune disorders.

- Selective Targeting : The compound demonstrates selective targeting of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial for Th17-mediated autoimmune diseases, positioning it as a promising candidate for therapeutic development.

- Low Cytotoxicity : Compared to other compounds within its class, this sulfonamide derivative exhibits relatively low cytotoxicity towards normal cells, making it a safer alternative for therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to a class of sulfonamide derivatives known for their broad spectrum of biological activities. Sulfonamides are traditionally recognized for their antibacterial properties; however, recent studies have expanded their utility to include antiviral, anticancer, and antifungal activities.

Antiviral Activity

Research has indicated that sulfonamide derivatives can exhibit antiviral properties. For instance, a study synthesized several 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and evaluated their activity against the tobacco mosaic virus (TMV). Some derivatives showed promising results with inhibition rates comparable to established antiviral agents like ningnanmycin. The structural modifications in the sulfonamide moiety significantly influenced the antiviral activity of these compounds .

Table 1: Antiviral Activity of Sulfonamide Derivatives Against TMV

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7c | 0.5 | 31.55 |

| Ningnanmycin | 0.5 | 54.51 |

Anticancer Applications

Sulfonamide derivatives have been explored for their anticancer potential due to their ability to inhibit various enzymes involved in cancer cell proliferation. The incorporation of specific functional groups into the sulfonamide structure can enhance its efficacy against different cancer types.

Case Studies

In a notable case study, researchers synthesized new derivatives based on the core structure of sulfonamides and tested them against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against specific cancer types, suggesting that this compound could be further developed as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a class of sulfonamide derivatives, which are widely utilized in pharmaceuticals and agrochemicals. Below is a comparative analysis with structurally related compounds:

Key Observations:

Sulfonamide vs. Sulfenamide Functionality :

- The target compound and tolylfluanid share sulfonamide groups, which enhance binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding. In contrast, dichlofluanid contains a sulfenamide group, which may alter reactivity and environmental persistence .

- The 4-fluorophenylsulfonyl group in the target compound likely improves metabolic stability compared to the 4-methylphenyl group in tolylfluanid .

This contrasts with fenpyroximate’s flexible pyrazole-phenoxy scaffold, which is optimized for arthropod membrane penetration .

Substituent Effects :

- The chlorine atom at the thiophene 5-position may increase lipophilicity, aiding membrane permeability. This feature is absent in dichlofluanid and fenpyroximate, which rely on halogenated alkyl chains (Cl, F) for bioactivity .

Research Findings and Limitations

- Bioactivity Gaps: Evidence lacks explicit data on the target compound’s efficacy or toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide?

- Methodology :

- Step 1 : Start with functionalization of the tetrahydroquinoline core. Sulfonyl chloride intermediates (e.g., 4-fluorobenzenesulfonyl chloride) are coupled to the amine group of 1,2,3,4-tetrahydroquinolin-7-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Step 2 : Introduce the thiophene-2-sulfonamide moiety via nucleophilic substitution. Use 5-chlorothiophene-2-sulfonamide activated with carbodiimide reagents (e.g., EDC/HOBt) in DMF at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodology :

- NMR : H and C NMR confirm regiochemistry of sulfonamide attachment and absence of unreacted intermediates. Aromatic protons in the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, coupling) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) with isotopic patterns matching chlorine and fluorine .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., conformation of the tetrahydroquinoline ring) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Assay Optimization : Compare results from cell-based vs. enzyme-targeted assays. For example, discrepancies in IC values may arise from differences in membrane permeability or off-target effects .

- Metabolic Stability : Use LC-MS to assess compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .

- Data Normalization : Include positive controls (e.g., known sulfonamide inhibitors) and normalize activity to protein concentration or cell viability .

Q. What computational strategies predict binding modes with target proteins?

- Methodology :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to the sulfonamide group and hydrophobic contacts with the tetrahydroquinoline ring .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-protein complex .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities across protein isoforms .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodology :

- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings or CuI/L-proline for Ullmann-type reactions to improve C–N bond formation efficiency .

- Solvent Selection : Replace DMF with DMA or NMP for higher solubility of intermediates.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility profiles across studies?

- Methodology :

- Solvent Systems : Re-evaluate solubility in buffered solutions (e.g., PBS pH 7.4) vs. organic solvents (DMSO). For example, poor aqueous solubility (<10 µM) may require formulation with cyclodextrins or liposomes .

- Temperature Control : Ensure consistent measurement conditions (e.g., 25°C vs. 37°C) to account for thermal effects on solubility .

Biological Activity Profiling

Q. What in vitro models are suitable for evaluating anticancer activity?

- Methodology :

- Cell Lines : Use NCI-60 panels or hypoxia-resistant lines (e.g., HCT-116 under 1% O) to profile activity against carbonic anhydrase IX-overexpressing cancers .

- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) and cell cycle arrest (flow cytometry) .

Toxicity and Safety

Q. Which preclinical models assess compound toxicity?

- Methodology :

- In Vivo : Administer compound to rodents (e.g., Sprague-Dawley rats) at 10–100 mg/kg for 28 days. Monitor serum creatinine (nephrotoxicity) and ALT/AST (hepatotoxicity) .

- Histopathology : Examine kidney and liver tissues for sulfonamide-induced crystal deposits .

Structural Modifications

Q. How can SAR studies improve selectivity for target enzymes?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen (Cl → F) or electron-withdrawing groups (e.g., CF) on the thiophene ring to enhance π-stacking in hydrophobic pockets .

- Protease Profiling : Screen against off-target serine hydrolases using activity-based protein profiling (ABPP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.